![molecular formula C7H10N2O2 B13973241 3,9-Diazabicyclo[3.3.1]nonane-2,4-dione CAS No. 4705-53-7](/img/structure/B13973241.png)
3,9-Diazabicyclo[3.3.1]nonane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Diazabicyclo[331]nonane-2,4-dione is a bicyclic compound that features a unique structure with two nitrogen atoms and a dione functionality
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3,9-Diazabicyclo[3.3.1]nonane-2,4-dione involves a [3+2] cycloaddition reaction. This method typically includes the reaction of azomethine ylides with activated alkenes, followed by reduction and lactamization . The reaction conditions often involve the use of aldehydes, amines, and activated alkenes under controlled temperatures and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The [3+2] cycloaddition method mentioned above could be adapted for industrial-scale production with appropriate modifications to the reaction setup and purification processes.
化学反応の分析
Types of Reactions
3,9-Diazabicyclo[3.3.1]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to other forms, such as alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
3,9-Diazabicyclo[3.3.1]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its structural features, it is explored for its potential as a pharmacophore in drug design.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 3,9-Diazabicyclo[3.3.1]nonane-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane-2,6-dione: This compound shares a similar bicyclic structure but differs in the position of the dione functionality.
1,4-Diazabicyclo[2.2.2]octane:
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound includes sulfur atoms in its structure, which can significantly alter its reactivity and applications.
Uniqueness
3,9-Diazabicyclo[3.3.1]nonane-2,4-dione is unique due to its specific arrangement of nitrogen atoms and dione functionality. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
特性
CAS番号 |
4705-53-7 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC名 |
3,9-diazabicyclo[3.3.1]nonane-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c10-6-4-2-1-3-5(8-4)7(11)9-6/h4-5,8H,1-3H2,(H,9,10,11) |
InChIキー |
JSSFMYFXDIRYPV-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(=O)NC(=O)C(C1)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


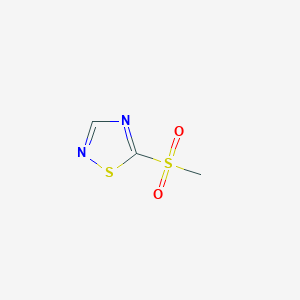
![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
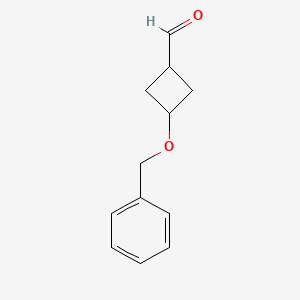

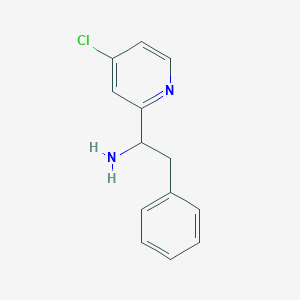
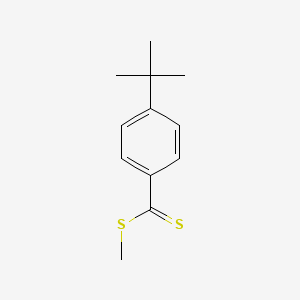
![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)

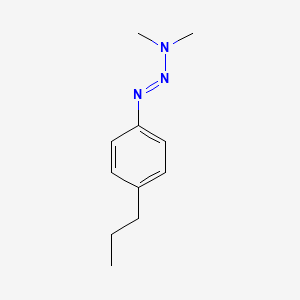



![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)

